N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-phenyl-1H-pyrazole-5-carbohydrazide under specific conditions. The reaction typically takes place in an ethanol solvent, with the mixture being refluxed for several hours to ensure complete reaction. The resulting product is then purified through recrystallization.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for potential scale-up processes. The key steps involve careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the Schiff base to the corresponding amine.
Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromo group, forming new derivatives.
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, methanol), and catalysts when necessary. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their potential catalytic and electronic properties.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties. It is investigated for its ability to inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical structure makes it a candidate for use in the development of new materials with specific properties, such as sensors or electronic devices.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to metal ions, forming complexes that may interfere with enzymatic activities or cellular processes. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can be compared with other Schiff bases and pyrazole derivatives:
N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide: This compound has a similar Schiff base structure but with different substituents, leading to variations in its chemical and biological properties.
4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one: Another Schiff base with a pyrazole ring, differing in the specific substituents and their positions.
Properties
Molecular Formula |
C17H13BrN4O2 |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13BrN4O2/c18-13-6-7-16(23)12(8-13)10-19-22-17(24)15-9-14(20-21-15)11-4-2-1-3-5-11/h1-10,23H,(H,20,21)(H,22,24)/b19-10+ |
InChI Key |
RGQOEWHCHXEZAT-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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